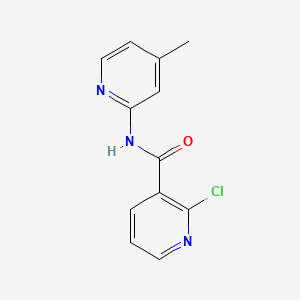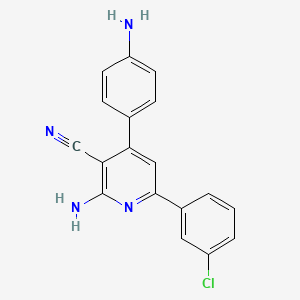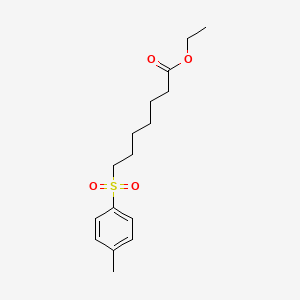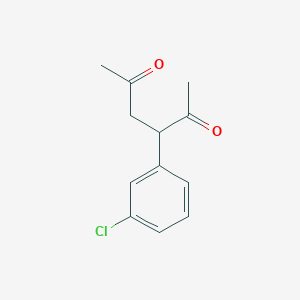![molecular formula C14H20O5 B14230359 acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol CAS No. 830320-57-5](/img/structure/B14230359.png)
acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol is a chemical compound with a complex structure that includes an acetic acid moiety and a phenolic group substituted with an oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol typically involves multiple steps. One common method includes the reaction of 2,3,6-trimethylphenol with an epoxide, such as ®-glycidol, under acidic or basic conditions to form the oxirane ring. The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Diols and alcohols.
Substitution: Alkylated or acylated phenols.
Applications De Recherche Scientifique
Acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol involves its interaction with various molecular targets and pathways. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. This can result in the modulation of enzyme activities and signaling pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-methoxy-, acetate: Similar structure but lacks the oxirane ring.
2,3,6-Trimethylphenol: Lacks the oxirane and acetic acid moieties.
4-Hydroxy-3-methoxybenzaldehyde: Contains a phenolic group but different substituents.
Propriétés
Numéro CAS |
830320-57-5 |
|---|---|
Formule moléculaire |
C14H20O5 |
Poids moléculaire |
268.30 g/mol |
Nom IUPAC |
acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol |
InChI |
InChI=1S/C12H16O3.C2H4O2/c1-7-4-11(15-6-10-5-14-10)8(2)9(3)12(7)13;1-2(3)4/h4,10,13H,5-6H2,1-3H3;1H3,(H,3,4)/t10-;/m1./s1 |
Clé InChI |
NIQYRVHLGOJTEJ-HNCPQSOCSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1O)C)C)OC[C@H]2CO2.CC(=O)O |
SMILES canonique |
CC1=CC(=C(C(=C1O)C)C)OCC2CO2.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine](/img/structure/B14230287.png)
![2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230295.png)




![1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide](/img/structure/B14230312.png)

![1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14230328.png)
![4-(2-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)phenol](/img/structure/B14230342.png)
![1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B14230343.png)
![(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14230345.png)

